(R)-2-Amino-3-(m-tolyl)propanoic acid
Overview
Description
®-2-Amino-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. The compound is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a tolyl group (a benzene ring substituted with a methyl group) attached to the central carbon atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Biochemical Analysis
Biochemical Properties
The biochemical properties of ®-2-Amino-3-(m-tolyl)propanoic acid are not fully understood due to limited research. As a derivative of phenylalanine, it may share some biochemical properties with its parent compound. Phenylalanine is known to be a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine, and the biological pigment melanin
Cellular Effects
Phenylalanine and its derivatives are known to play crucial roles in various cellular processes, including protein synthesis, cell signaling pathways, gene expression, and cellular metabolism . The additional methyl group in ®-2-Amino-3-(m-tolyl)propanoic acid could potentially modulate these effects.
Molecular Mechanism
As a derivative of phenylalanine, it may interact with the same enzymes and proteins as phenylalanine, potentially influencing enzyme activity, gene expression, and binding interactions with biomolecules .
Metabolic Pathways
The metabolic pathways involving ®-2-Amino-3-(m-tolyl)propanoic acid are not well-defined. As a derivative of phenylalanine, it might be involved in similar metabolic pathways, potentially interacting with the same enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. For instance, the Strecker synthesis can be employed, where an aldehyde (m-tolualdehyde) reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-3-(m-tolyl)propanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of chiral catalysts in asymmetric hydrogenation reactions are common strategies. These methods ensure the production of the compound with high optical purity, which is crucial for its applications in pharmaceuticals and other fields.
Types of Reactions:
Oxidation: ®-2-Amino-3-(m-tolyl)propanoic acid can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of m-toluic acid or m-tolualdehyde.
Reduction: Formation of m-tolylamine or m-tolyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Amino-3-(m-tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites. The tolyl group can engage in hydrophobic interactions, enhancing the compound’s affinity for certain targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(S)-2-Amino-3-(m-tolyl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of the substituents around the chiral center.
Phenylalanine: An amino acid with a similar structure but with a phenyl group instead of a tolyl group.
Tyrosine: An amino acid with a hydroxyl group on the phenyl ring, providing different chemical properties.
Uniqueness: ®-2-Amino-3-(m-tolyl)propanoic acid is unique due to the presence of the tolyl group, which imparts distinct hydrophobic and steric properties. This makes it particularly useful in the design of molecules with specific binding characteristics and in the study of chiral interactions in biological systems.
Properties
IUPAC Name |
(2R)-2-amino-3-(3-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBSTONIYRNRI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312961 | |
Record name | 3-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114926-39-5 | |
Record name | 3-Methyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114926-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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